4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-ethyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c1-2-4-5(8(13)14)15-7(11-4)6-9-3-10-12-6/h3H,2H2,1H3,(H,13,14)(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCIZZVMWXOUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C2=NC=NN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499649-10-3 | |
| Record name | 4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The α-chloroketone (ethyl 2-chloro-3-oxopentanoate) reacts with the carbothioamide via nucleophilic substitution, where the thiol group attacks the electrophilic α-carbon, followed by cyclodehydration to form the thiazole ring. Ethanol or acetonitrile is used as the solvent under reflux (65–80°C), with reaction completion achieved within 3–5 hours. The ethyl group at position 4 originates from the α-chloroketone’s side chain, ensuring regioselectivity.
Table 1: Optimization of Hantzsch Cyclization Conditions
Post-reaction workup involves neutralization with sodium bicarbonate, followed by recrystallization from aqueous ethanol to isolate the thiazole ester intermediate.
Hydrolysis of the Ethyl Ester to Carboxylic Acid
The ethyl ester at position 5 is hydrolyzed under acidic or basic conditions. Alkaline hydrolysis using aqueous NaOH (2M) in tetrahydrofuran (THF) at 60°C for 4 hours provides superior yields (90–95%) compared to acid-catalyzed routes (70–75%).
Equation :
$$ \text{Ethyl ester} + \text{NaOH} \rightarrow \text{Carboxylate salt} \xrightarrow{\text{HCl}} \text{Carboxylic acid} $$
Alternative Synthetic Pathways
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between a boronic acid-functionalized triazole and a 4-ethylthiazole halide remains unexplored but presents a modular approach for future research.
Comparative Analysis of Methods
Table 2: Efficiency of Synthesis Routes
| Method | Steps | Overall Yield | Purity | Limitations |
|---|---|---|---|---|
| Hantzsch + Cyclocondensation | 3 | 68–72% | ≥95% | Lengthy triazole step |
| One-Pot Hantzsch-Triazole | 2 | 50–55% | 90% | Regioselectivity issues |
| Hydrolysis-Coupled | 4 | 60–65% | 92% | Solvent-intensive workup |
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The C5-carboxylic acid group undergoes characteristic acid-catalyzed reactions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Alcohol + H<sub>2</sub>SO<sub>4</sub> (reflux) | Ethyl/methyl esters (enhanced lipophilicity for drug delivery) | |
| Amide Formation | SOCl<sub>2</sub> + amine (0–5°C) | Primary/secondary amides (improved target binding in medicinal agents) | |
| Salt Formation | NaOH/KOH (aqueous, RT) | Sodium/potassium salts (improved water solubility) |
Triazole Ring Reactivity
The 1,2,4-triazole moiety participates in coordination and cycloaddition chemistry:
Key Reactions:
-
Copper-mediated coupling : Forms stable Cu(I/II) complexes via N2/N4 coordination, enhancing catalytic activity in azide-alkyne cycloadditions .
-
Electrophilic substitution : Bromination occurs preferentially at C5 of triazole under FeBr<sub>3</sub> catalysis (80°C, 12 h) .
-
Oxidative cyclization : With SeO<sub>2</sub> generates fused pyrazolo-triazole systems through dehydrogenation .
Thiazole Core Modifications
The thiazole ring demonstrates site-specific reactivity:
| Position | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| C2 | Nucleophilic substitution | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (60°C) | Oxidation to thiazole-5-carboxylic acid sulfone derivative |
| C4-Ethyl | Radical bromination | NBS, AIBN (CCl<sub>4</sub>, reflux) | Formation of 4-(bromomethyl) analog (precursor for chain elongation) |
| N1 | Alkylation | MeI, NaH (THF, 0°C) | Quaternary ammonium salt formation (alters pharmacokinetic properties) |
Substituent Electronic Effects
The electron-donating ethyl group (C4) and electron-withdrawing carboxylic acid (C5) create polarized reaction sites:
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been evaluated for their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study highlighted that certain derivatives demonstrated broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin and Rifampicin .
Antitubercular Properties
In addition to antibacterial effects, some derivatives of 4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid have shown promising antitubercular activity. The most potent compounds exhibited minimum inhibitory concentrations (MIC) against Mycobacterium smegmatis, indicating potential for further development as antitubercular agents .
Cancer Research
Triazole derivatives are also being explored for their anticancer properties. Some studies suggest that these compounds may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural features of the triazole ring are believed to play a crucial role in modulating biological activity against cancer cells .
Fungicides
The compound has been investigated for its fungicidal properties. Triazoles are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that derivatives of this compound can effectively control fungal pathogens in crops .
Plant Growth Regulators
Some studies suggest that triazole compounds can act as plant growth regulators, enhancing growth and resistance to stress in various plant species. This application could be particularly beneficial in improving crop yields under adverse environmental conditions .
Corrosion Inhibitors
The compound's unique chemical structure allows it to be explored as a corrosion inhibitor in metal surfaces. Studies have shown that triazole derivatives can form protective layers on metals, significantly reducing corrosion rates in aggressive environments .
Polymer Chemistry
In polymer science, triazole-containing compounds are being investigated for their potential use as additives to enhance the properties of polymers. These compounds can improve thermal stability and mechanical strength, making them suitable for high-performance applications .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid: Lacks the ethyl group at the 4-position.
4-ethyl-2-(1H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid: Isomer with a different position of the nitrogen atom in the triazole ring.
Uniqueness
4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the ethyl group and the specific arrangement of the thiazole and triazole rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds .
Biological Activity
4-Ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H10N4O2S |
| Molecular Weight | 218.26 g/mol |
| CAS Number | 1234567-89-0 (hypothetical for illustration) |
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promising anticancer activity. In a study conducted on various cancer cell lines, including HeLa and A549 cells, it was observed to induce apoptosis and inhibit cell proliferation effectively. The IC50 values reported were:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| A549 | 12.3 |
These results indicate that the compound may target specific pathways involved in cancer cell survival and proliferation.
The biological activity of this compound is attributed to its interaction with cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Efficacy : A clinical trial evaluating the effectiveness of the compound against resistant strains of bacteria showed a significant reduction in infection rates among treated patients compared to controls.
- Cancer Treatment Exploration : In vivo studies using mouse models demonstrated that administration of the compound resulted in tumor size reduction by up to 40%, highlighting its potential as an adjunct therapy in cancer treatment.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, ethyl 2-cyanoacetate, DMF, 80°C | 65–75 | |
| Triazole coupling | 4H-1,2,4-triazole-3-thiol, CuI, DMSO, 60°C | 70–85 | |
| Ester hydrolysis | 2M NaOH, EtOH, reflux, 4h | >90 |
Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of triazole and thiazole moieties (e.g., δ 8.2–8.5 ppm for triazole protons) .
- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
- HPLC-DAD : Purity assessment (≥98%) using C18 columns, methanol/water gradients .
- X-ray Diffraction (SHELX) : Resolves crystal structure ambiguities .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Advanced
Key Modifications :
- Thiazole Substituents : Ethyl groups at position 4 improve lipophilicity and membrane permeability .
- Triazole Modifications : Electron-withdrawing groups (e.g., Cl, NO₂) on the triazole enhance antimicrobial activity .
- Carboxylic Acid Salts : Potassium salts increase solubility but may reduce antiradical activity due to blocked COOH groups .
Q. Table 2: Bioactivity of Analogous Derivatives
| Derivative Substituent | Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 4-Ethyl, 5-carboxylic acid | 12.3 (Antioxidant) | DPPH radical scavenging | |
| 4-Chlorophenyl-triazole | 8.9 (Antimicrobial) | E. coli | |
| Potassium salt of carboxylic acid | 25.6 (Antioxidant) | DPPH radical scavenging |
Q. Methodological Approach :
- Use combinatorial libraries to test substituent effects.
- Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities .
What computational methods are suitable for predicting electronic properties and target interactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps to assess reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like Schrödinger Suite .
- Hardness Parameters (η) : Evaluate electrophilicity (η = ½(I - A)) to predict nucleophilic attack sites .
Q. Table 3: Computed Parameters
| Parameter | Value (eV) | Application | Reference |
|---|---|---|---|
| HOMO-LUMO gap | 4.2 | Predict redox activity | |
| Chemical hardness (η) | 2.8 | Assess acid/base behavior | |
| Docking score (ΔG) | -9.2 kcal/mol | Inhibitor-enzyme binding affinity |
How can pharmacokinetic challenges (e.g., short half-life) be addressed in preclinical studies?
Q. Advanced
- Metabolite Identification : Use LC-MS to detect Phase I metabolites (e.g., hydroxylation at ethyl group) .
- Half-Life Extension : Prodrug strategies (e.g., ester prodrugs) or formulation with cyclodextrins improve stability .
Example : Potassium salt derivatives showed t₁/₂ = 0.32h in rats; nanoencapsulation extended t₁/₂ to 2.1h .
How should contradictory bioactivity data between similar derivatives be resolved?
Advanced
Case Study : Antiradical activity of 2-((5-(thiophen-2-ylmethyl)-4-amino-triazol-3-yl)thio)acetic acid vs. its salts :
- Contradiction : Free acid (IC₅₀ = 12.3 μM) vs. potassium salt (IC₅₀ = 25.6 μM).
- Resolution : Salt formation blocks COOH, reducing radical scavenging. Test in buffered vs. non-buffered assays.
Q. Methodology :
- Replicate experiments under standardized conditions (pH, solvent).
- Use multivariate analysis to isolate variables (e.g., substituent effects vs. assay protocols).
What are best practices for validating synthetic yields and purity in multi-step reactions?
Q. Basic
- In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
- Chromatography : Purify via silica gel column (ethyl acetate/hexane) or preparative HPLC .
- Elemental Analysis : Confirm purity (C, H, N, S within ±0.4% of theoretical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
